

Spectroscopic Profile of 2-Bromo-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-nitrobenzaldehyde**, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from structurally similar molecules. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, which can be applied to this and similar compounds.

Core Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **2-Bromo-6-nitrobenzaldehyde**. These values are estimated based on the analysis of related compounds such as 2-bromobenzaldehyde and 2-nitrobenzaldehyde and the known effects of bromo and nitro substituents on a benzaldehyde scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **2-Bromo-6-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Aldehyde proton (-CHO)
~8.2 - 8.4	Doublet	1H	Aromatic proton
~8.0 - 8.2	Doublet	1H	Aromatic proton
~7.8 - 8.0	Triplet	1H	Aromatic proton

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Data for **2-Bromo-6-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~188	Aldehyde Carbonyl ($\text{C}=\text{O}$)
~150	Aromatic Carbon ($\text{C}-\text{NO}_2$)
~135	Aromatic Carbon
~133	Aromatic Carbon
~130	Aromatic Carbon
~128	Aromatic Carbon ($\text{C}-\text{Br}$)
~125	Aromatic Carbon

Solvent: CDCl_3

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **2-Bromo-6-nitrobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1710 - 1690	Strong	Aldehyde C=O stretch
~1600, ~1475	Medium-Strong	Aromatic C=C stretches
~1530, ~1350	Strong	Asymmetric and symmetric NO ₂ stretches
~1200	Medium	C-N stretch
~800 - 700	Strong	C-Br stretch and C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-Bromo-6-nitrobenzaldehyde**

m/z	Interpretation
229/231	Molecular ion peak [M] ⁺ and [M+2] ⁺ due to bromine isotopes (⁷⁹ Br and ⁸¹ Br)
200/202	[M-CHO] ⁺
183/185	[M-NO ₂] ⁺
154	[M-Br] ⁺
104	[C ₇ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-Bromo-6-nitrobenzaldehyde** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity across the sample.
 - For ^1H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal as a reference.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application:
 - Place a small amount of solid **2-Bromo-6-nitrobenzaldehyde** onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
- Data Acquisition:
 - Acquire the IR spectrum of the sample over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

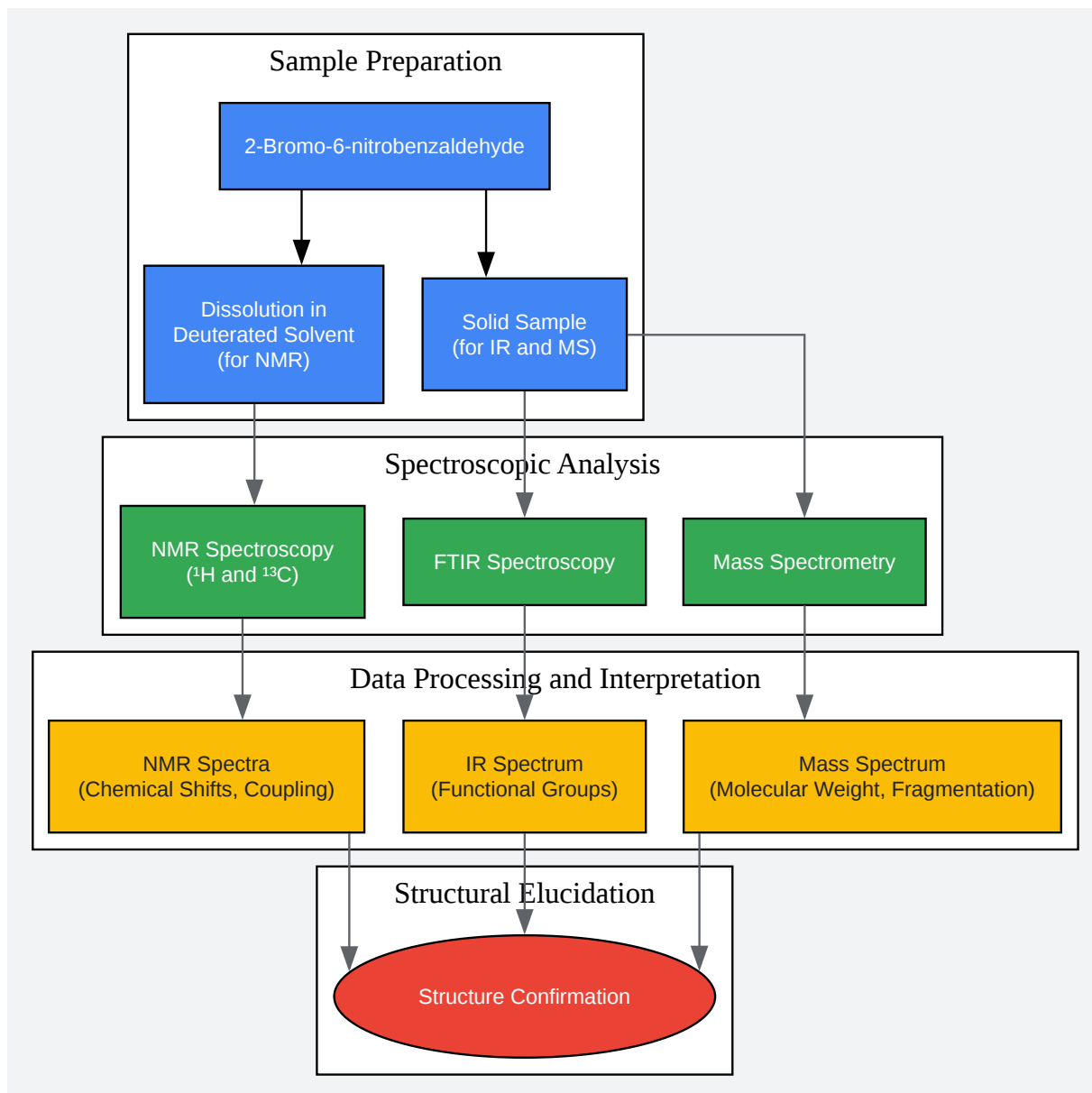
Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
 - The sample is vaporized in the ion source.

- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Processing:
 - A detector records the abundance of ions at each m/z value.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-6-nitrobenzaldehyde**.



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General workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com